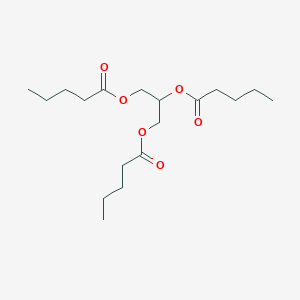
Tetrafluoroborato de tributilfosfonio
Descripción general
Descripción
Tributylphosphonium tetrafluoroborate is a chemical compound with the molecular formula [CH3(CH2)3]3P · HBF4. It is commonly used as a ligand in various chemical reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions . This compound is known for its stability and effectiveness in facilitating these reactions.
Aplicaciones Científicas De Investigación
Tributylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Tributylphosphonium tetrafluoroborate is a phosphine ligand, which means it can bind to metal centers in various chemical compounds . The primary targets of this compound are therefore the metal centers of these compounds, where it can influence their reactivity and selectivity .
Mode of Action
As a phosphine ligand, Tributylphosphonium tetrafluoroborate interacts with its targets by donating its lone pair of electrons to the metal center, forming a coordinate covalent bond . This interaction can significantly alter the electronic properties of the metal center, thereby influencing the overall reactivity of the compound .
Biochemical Pathways
Tributylphosphonium tetrafluoroborate is primarily used in organic synthesis, where it participates in various coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Each of these reactions involves the formation of a new carbon-carbon or carbon-heteroatom bond, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other phosphine ligands, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of Tributylphosphonium tetrafluoroborate’s action is the formation of new carbon-carbon or carbon-heteroatom bonds through various coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of Tributylphosphonium tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound, reducing its effectiveness as a ligand . Additionally, the compound’s reactivity can be influenced by the temperature and the nature of the solvent used .
Análisis Bioquímico
Biochemical Properties
Tributylphosphonium tetrafluoroborate is known to be involved in various biochemical reactions. It is often used as a free radical initiator in polymerization reactions, promoting the synthesis of polymers
Cellular Effects
It is known to be a strong oxidizing agent and can react with various organic compounds
Molecular Mechanism
It is known to react with oxygen to form a phosphine oxide
Temporal Effects in Laboratory Settings
It is known to have high thermal stability and chemical stability
Metabolic Pathways
It is known to be a strong oxidizing agent and can react with various organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributylphosphonium tetrafluoroborate can be synthesized through the reaction of tributylphosphine with tetrafluoroboric acid. The reaction typically involves mixing tributylphosphine with an aqueous solution of tetrafluoroboric acid under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of tributylphosphonium tetrafluoroborate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and concentration, are carefully monitored to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Tributylphosphonium tetrafluoroborate participates in various types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form phosphine oxides.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It is involved in substitution reactions where it can replace other ligands in a complex.
Common Reagents and Conditions
Common reagents used in reactions with tributylphosphonium tetrafluoroborate include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving tributylphosphonium tetrafluoroborate depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .
Comparación Con Compuestos Similares
Similar Compounds
Tri-tert-butylphosphonium tetrafluoroborate: Similar in structure but with tert-butyl groups instead of n-butyl groups.
Di-tert-butyl (methyl)phosphonium tetrafluoroborate: Contains two tert-butyl groups and one methyl group.
Tricyclohexylphosphine tetrafluoroborate: Contains cyclohexyl groups instead of butyl groups.
Uniqueness
Tributylphosphonium tetrafluoroborate is unique due to its specific combination of n-butyl groups and its effectiveness as a ligand in various catalytic reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
tributylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHAZLRRIGGCER-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113978-91-9 | |
| Record name | Tri-n-butylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)

